Skipped 1,4-Diyne Architecture: Terminal Bis-Alkyne vs. Mono-Alkyne Comparators
Penta-1,4-diyn-3-ol contains two terminal alkyne (C≡C–H) groups per molecule, compared to a single terminal alkyne in propargyl alcohol (prop-2-yn-1-ol, CAS 107-19-7). This structural distinction is quantifiable: penta-1,4-diyn-3-ol has a molecular formula of C5H4O with 5 carbon atoms and 2 terminal alkyne carbons, while propargyl alcohol has C3H4O with only 1 terminal alkyne carbon [1]. The presence of two terminal C≡C–H bonds enables bidirectional functionalization strategies—such as symmetrical Sonogashira cross-coupling or double click chemistry—that are mechanistically impossible with mono-alkyne analogs, effectively doubling the synthetic utility per mole of starting material .
| Evidence Dimension | Number of terminal alkyne (C≡C–H) groups per molecule |
|---|---|
| Target Compound Data | 2 terminal C≡C–H groups; molecular formula C5H4O; molecular weight 80.08 g/mol |
| Comparator Or Baseline | Propargyl alcohol: 1 terminal C≡C–H group; C3H4O; molecular weight 56.06 g/mol |
| Quantified Difference | 100% increase in terminal alkyne functional group count; 5-carbon framework vs. 3-carbon framework |
| Conditions | Structural and stoichiometric comparison based on molecular composition |
Why This Matters
This quantifiable difference in functional group density directly impacts synthetic efficiency, enabling two sequential transformations per molecule without intermediate functional group manipulation.
- [1] ChemSrc. 1,4-Pentadiyn-3-ol. CAS 56598-53-9. 2024. View Source
